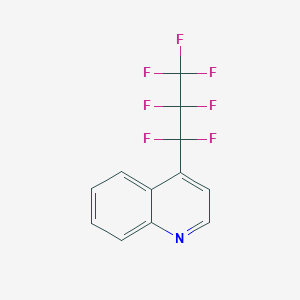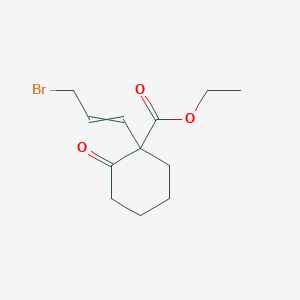
N,N-Dimethyl-3-(1,3-thiazolidin-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-3-(1,3-thiazolidin-3-yl)propan-1-amine is a compound that features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(1,3-thiazolidin-3-yl)propan-1-amine typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form thiazolidine derivatives. These derivatives can then be further reacted with various agents to yield the desired compound . Another method involves the use of oxalyl chloride in dry acetonitrile at elevated temperatures to produce thiazolidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using fixed-bed reactors. For example, the intermediate dimethylaminopropionitrile can be hydrogenated in the presence of a Raney-Nickel catalyst under high pressure to yield this compound . This method is advantageous due to its simplicity, stability, and suitability for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-3-(1,3-thiazolidin-3-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring .
Aplicaciones Científicas De Investigación
N,N-Dimethyl-3-(1,3-thiazolidin-3-yl)propan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of dyes, biocides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-3-(1,3-thiazolidin-3-yl)propan-1-amine involves its interaction with various molecular targets and pathways. The presence of the thiazolidine ring allows it to interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in oxidative stress, thereby exerting its antioxidant effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole: A heterocyclic compound with a similar structure but different biological activities.
Thiazolidin-4-one: Another thiazolidine derivative with notable anticancer properties.
N,N-Dimethyl-1,3-propanediamine: A related compound used in the production of dyes and resins.
Uniqueness
N,N-Dimethyl-3-(1,3-thiazolidin-3-yl)propan-1-amine is unique due to its combination of a thiazolidine ring with a dimethylamino group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
Propiedades
Número CAS |
143487-31-4 |
|---|---|
Fórmula molecular |
C8H18N2S |
Peso molecular |
174.31 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-(1,3-thiazolidin-3-yl)propan-1-amine |
InChI |
InChI=1S/C8H18N2S/c1-9(2)4-3-5-10-6-7-11-8-10/h3-8H2,1-2H3 |
Clave InChI |
RKUIMTMTWIXOEL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCN1CCSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


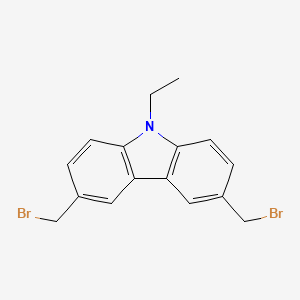
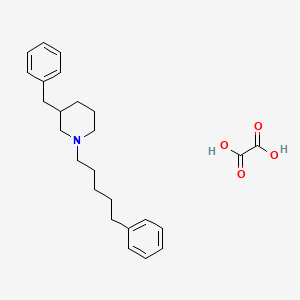
![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
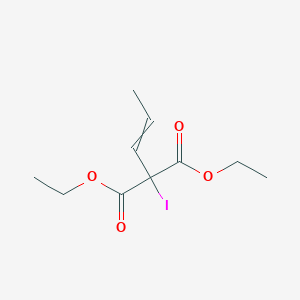

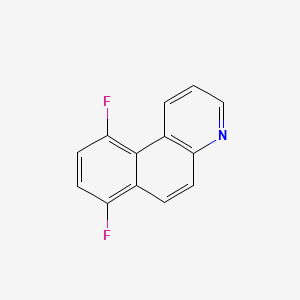

![Thiazolo[5,4-g]quinazolin-8-amine, N-(3-bromophenyl)-](/img/structure/B12562660.png)
![4-(3,8-Diphenyl-4,5-dihydro-2H-benzo[g]indazol-2-yl)aniline](/img/structure/B12562664.png)
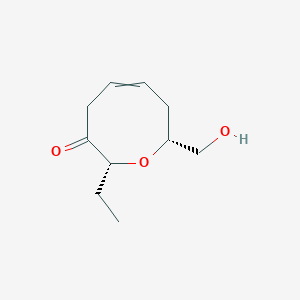

![Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B12562680.png)
